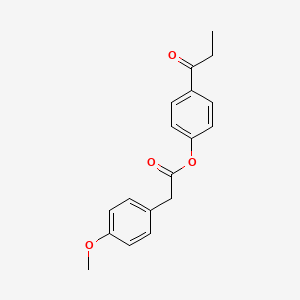
4-Propanoylphenyl (4-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propionylphenyl (4-methoxyphenyl)acetate is an organic compound with the molecular formula C18H18O4. It is a derivative of phenylacetic acid and is characterized by the presence of a propionyl group and a methoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-propionylphenyl (4-methoxyphenyl)acetate typically involves esterification reactions. One common method is the reaction of 4-methoxyphenylacetic acid with 4-propionylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions: 4-Propionylphenyl (4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 4-hydroxyphenyl (4-methoxyphenyl)acetate.
Reduction: Formation of 4-propionylphenyl (4-methoxyphenyl)ethanol.
Substitution: Formation of 4-nitropropionylphenyl (4-methoxyphenyl)acetate or 4-bromopropionylphenyl (4-methoxyphenyl)acetate.
科学的研究の応用
4-Propionylphenyl (4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 4-propionylphenyl (4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
4-Methoxyphenylacetic acid: A precursor in the synthesis of 4-propionylphenyl (4-methoxyphenyl)acetate.
4-Hydroxyphenylacetic acid: Similar in structure but with a hydroxyl group instead of a methoxy group.
4-Nitrophenylacetic acid: Contains a nitro group instead of a methoxy group.
Uniqueness: 4-Propionylphenyl (4-methoxyphenyl)acetate is unique due to the presence of both a propionyl group and a methoxyphenyl group, which confer distinct chemical properties and reactivity.
特性
分子式 |
C18H18O4 |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
(4-propanoylphenyl) 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C18H18O4/c1-3-17(19)14-6-10-16(11-7-14)22-18(20)12-13-4-8-15(21-2)9-5-13/h4-11H,3,12H2,1-2H3 |
InChIキー |
TYXGCIHDURLAOO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)
![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)
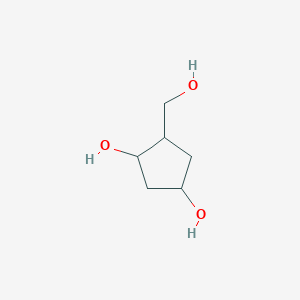
![ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)
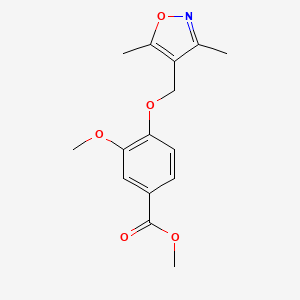
![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
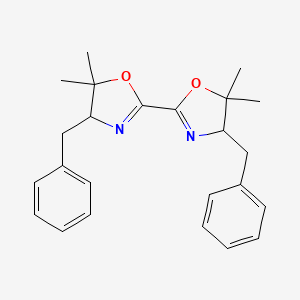
![3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)
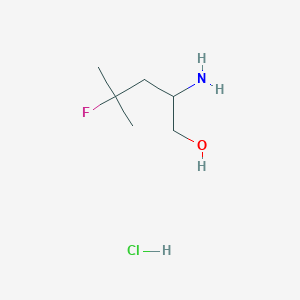

![methyl (2S)-2-[(thietan-3-yl)amino]propanoate](/img/structure/B14799681.png)
![1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine](/img/structure/B14799682.png)
